Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular weight of 381.25 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H24INO3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10H2,1-3H3
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 381.25 . The compound’s InChI code provides additional information about its molecular structure .Scientific Research Applications
Synthesis and Derivatives
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are precursors for biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Structural and Conformational Studies
- NMR spectroscopy has been applied to determine the absolute configuration of related compounds, such as 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, which is crucial for understanding their chemical behavior (Jakubowska et al., 2013).
Novel Compound Synthesis
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized as a bifunctional compound useful for selective derivation, providing access to novel compounds and expanding chemical space (Meyers et al., 2009).
Crystallography and Molecular Structure
- Studies on cyclohexane-5-spirohydantoin derivatives, including tert-butyl derivatives, show the impact of substituents on supramolecular arrangements in crystal structures, highlighting the role of molecular structure in crystal formation (Graus et al., 2010).
Bioactive Compound Development
- Gabapentin-base synthesis involves the use of tert-butyl-2-azaspiro[4.5]decan-2-yl derivatives for the development of biologically active compounds, showcasing the compound's role in pharmaceutical research (Amirani Poor et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)5-4-11(10-15)18-14/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVNAAYAKDZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(O2)CI)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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